5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline
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Overview
Description
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of both difluoromethylsulfonyl and trifluoromethoxy groups on the aniline ring imparts distinct reactivity and stability to the molecule, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group onto an aniline derivative, followed by the addition of the difluoromethylsulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, to obtain the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aniline derivatives.
Scientific Research Applications
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar in structure but lacks the difluoromethylsulfonyl group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in similar applications.
Uniqueness
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline is unique due to the presence of both difluoromethylsulfonyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its potential in various scientific and industrial applications.
Properties
Molecular Formula |
C8H6F5NO3S |
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Molecular Weight |
291.20 g/mol |
IUPAC Name |
5-(difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H6F5NO3S/c9-7(10)18(15,16)4-1-2-6(5(14)3-4)17-8(11,12)13/h1-3,7H,14H2 |
InChI Key |
ZXSQUMUXFWAOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)OC(F)(F)F |
Origin of Product |
United States |
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